molecular formula C18H26N2O5S B5622356 N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide

N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide

Cat. No. B5622356
M. Wt: 382.5 g/mol
InChI Key: HGWITVMDSOKAFI-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, including pyrimidine- and pyrrole-substituted compounds, has been explored in research. For example, Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds as HMG-CoA reductase inhibitors, highlighting the compound's potential in biochemical applications (Watanabe et al., 1997). Additionally, the practical and improved synthesis of related pyrrolidinone derivatives has been described, showcasing the advancements in synthetic methods for such complex molecules (Yee et al., 2002).

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives, have been reported, providing insights into the structural aspects of methanesulfonamide derivatives (Jacobs et al., 2013). These studies contribute to a deeper understanding of the molecular geometry and potential interactions of such compounds.

Chemical Reactions and Properties

Research on the rearrangement of threonine and serine-based sulfonamides to produce chiral pyrrolidin-3-ones illustrates the chemical reactivity and potential for generating new molecules with significant biological activity (Králová et al., 2019). This highlights the compound's versatility in chemical transformations and the potential for creating derivatives with specific properties.

Physical Properties Analysis

The investigation into the physical properties of methanesulfonamide derivatives, such as solubility, melting points, and crystalline structure, is crucial for understanding their behavior in various conditions and potential applications in materials science and pharmaceuticals. However, detailed studies specifically focusing on the physical properties of "N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide" were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential catalytic activities, are fundamental aspects of research for methanesulfonamide derivatives. Studies such as those by Tamaddon and Azadi (2018) on bio-renewable protic ionic liquids and bi-functional catalysts for the synthesis of 2-amino-3-cyano pyridines showcase the compound's utility in catalysis and organic synthesis (Tamaddon & Azadi, 2018).

properties

IUPAC Name

N-[(3S,4R)-1-[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carbonyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-12(2)14-10-20(11-15(14)19-26(5,23)24)17(21)16-7-6-13(25-16)8-9-18(3,4)22/h6-7,12,14-15,19,22H,10-11H2,1-5H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWITVMDSOKAFI-LSDHHAIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=CC=C(O2)C#CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC=C(O2)C#CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.